N-Propylsulfamoyl fluoride
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Overview
Description
N-Propylsulfamoyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylsulfamoyl fluoride typically involves the reaction of a sulfonyl chloride with a fluoride source. One common method is the reaction of N-propylsulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative fluoride sources such as sulfuryl fluoride gas (SO2F2) can provide a more direct and efficient route to the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Propylsulfamoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Electrophilic Fluorination: The compound can act as an electrophilic fluorinating agent, introducing fluorine atoms into organic molecules.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) can be used to facilitate the fluorination process.
Hydrolysis: The reaction with water can be carried out under mild acidic or basic conditions to control the rate of hydrolysis.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Fluorinated Organic Compounds: Resulting from electrophilic fluorination reactions.
Sulfonic Acids: Produced through hydrolysis of the sulfonyl fluoride group.
Scientific Research Applications
N-Propylsulfamoyl fluoride has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: this compound is used in the development of functional materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is employed in the study of biological systems, particularly in the development of probes for the detection and quantification of biomolecules.
Mechanism of Action
The mechanism of action of N-Propylsulfamoyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various applications, including the design of enzyme inhibitors where the compound can covalently modify active site residues, thereby inhibiting enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a methyl group instead of a propyl group.
Ethanesulfonyl Fluoride: Contains an ethyl group instead of a propyl group.
Benzenesulfonyl Fluoride: Features a benzene ring instead of an alkyl group.
Uniqueness
N-Propylsulfamoyl fluoride is unique due to its specific alkyl chain length, which can influence its reactivity and solubility properties. Compared to methanesulfonyl fluoride and ethanesulfonyl fluoride, the propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications. Additionally, the presence of the propyl group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C3H8FNO2S |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-propylsulfamoyl fluoride |
InChI |
InChI=1S/C3H8FNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 |
InChI Key |
IRGGWFCCALWWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)F |
Origin of Product |
United States |
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